molecular formula C9H12Cl2N4O2 B1449489 N,N'-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide CAS No. 4787-07-9

N,N'-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide

Cat. No.: B1449489
CAS No.: 4787-07-9
M. Wt: 279.12 g/mol
InChI Key: VYADQBGPEOZCOH-UHFFFAOYSA-N
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Description

N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to an imidazole ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide typically involves the reaction of imidazole derivatives with chloroethylating agents. One common method is the reaction of imidazole-4,5-dicarboxamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the cleavage of the chloroethyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield N-substituted imidazole derivatives, while oxidation can lead to the formation of imidazole N-oxides.

Scientific Research Applications

N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide involves the interaction of its chloroethyl groups with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential cellular processes. This alkylating activity is the basis for its potential use as an anticancer agent, as it can induce DNA damage and trigger cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)amine: A related compound with similar chloroethyl groups but lacking the imidazole ring.

    Carmustine: An alkylating agent used in chemotherapy, structurally similar but with a different functional group.

    Estramustine: A combination of estradiol and nitrogen mustard, used in the treatment of prostate cancer.

Uniqueness

N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide is unique due to the presence of both chloroethyl groups and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

N,N'-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₉H₁₂Cl₂N₄O₂
  • Molecular Weight : 279.12 g/mol
  • CAS Number : 4787-07-9

The compound features two chloroethyl groups attached to an imidazole ring, which enhances its reactivity and potential for biological interactions.

This compound exhibits its biological effects primarily through alkylation , where the chloroethyl groups form covalent bonds with nucleophilic sites on DNA and proteins. This mechanism leads to:

  • DNA Damage : The formation of cross-links in DNA inhibits replication and transcription, inducing cell death, particularly in rapidly dividing cancer cells.
  • Protein Inhibition : Covalent modification of proteins can disrupt critical cellular functions and signaling pathways.

Anticancer Properties

Research indicates that this compound has shown promising anticancer activity. Its ability to induce apoptosis in cancer cells has been documented in various studies.

StudyCell LineIC50 (µM)Observations
HeLa10.5Induced significant apoptosis
A5498.3Inhibited cell proliferation

In a comparative study with established chemotherapeutics, this compound demonstrated enhanced efficacy against certain cancer cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus20 µg/mL

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition : A study explored the inhibitory effects of imidazole derivatives against the SARS-CoV-2 main protease. This compound was part of a series that showed promising results with an IC50 value suggesting effective inhibition comparable to known protease inhibitors .
  • Cytotoxicity Assessment : A cytotoxicity assay using human cell lines confirmed that while the compound exhibits significant anticancer activity, it maintains a favorable safety profile at therapeutic concentrations .

Properties

IUPAC Name

4-N,5-N-bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N4O2/c10-1-3-12-8(16)6-7(15-5-14-6)9(17)13-4-2-11/h5H,1-4H2,(H,12,16)(H,13,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYADQBGPEOZCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)NCCCl)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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